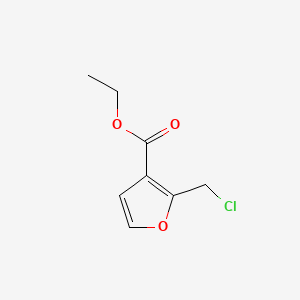

ethyl 2-(chloromethyl)furan-3-carboxylate

Descripción general

Descripción

ethyl 2-(chloromethyl)furan-3-carboxylate is an organic compound belonging to the class of furoates, which are esters derived from furan-2-carboxylic acid. This compound is characterized by the presence of a furan ring, a chloromethyl group, and an ethyl ester group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ethyl 2-(chloromethyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride, which is then reacted with ethanol to produce ethyl furan-2-carboxylate. The chloromethylation of ethyl furan-2-carboxylate using formaldehyde and hydrochloric acid yields ethyl 2-(chloromethyl)-3-furoate.

Industrial Production Methods: In industrial settings, the production of ethyl 2-(chloromethyl)-3-furoate typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with alcohols, amines, and carboxylates. For example:

-

Reaction with alcohols : Ethanol reacts with the chloromethyl group under reflux to form ethyl 5-(ethoxymethyl)furan-3-carboxylate, achieving yields up to 81% (Fig. 4, ).

-

Carboxylate substitution : Triethylammonium carboxylates (1.5 equivalents) displace chloride at 80°C, yielding diesters (e.g., 1a in 85% isolated yield after 3 h) .

Key Conditions :

| Nucleophile | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Ethanol | Ethanol | Reflux | 81% | |

| Carboxylate | Neat | 80°C | 85% |

Condensation and Cyclization Reactions

The compound participates in Friedländer condensations and intramolecular cyclizations:

-

Friedländer synthesis : Reacts with 2-amino-4,5-methylenedioxybenzaldehyde under ultrasound irradiation (KHSO₄, 80% EtOH, 80°C) to form quinoline-3-carboxylates (74% yield) .

-

Benzofuran formation : Base-mediated condensation with salicylaldehydes (e.g., 6a–h ) in acetonitrile generates 2-(benzofuran-2-yl)quinoline-3-carboxylic acids (52–82% yields) via a five-membered cyclic intermediate (Scheme 3, ).

Mechanistic Pathway :

-

Williamson ether formation.

-

Intramolecular carbanion attack on aldehyde carbonyl.

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to carboxylic acids under basic conditions:

-

Saponification : Treatment with 30% ethanolic KOH (reflux, 4 h) yields 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids (e.g., 3a–h ) .

-

Acid chloride formation : Reaction with thionyl chloride converts the carboxylic acid to acyl chlorides, enabling amide synthesis (e.g., anthra[2,3-b]furan-3-carboxamides) .

Cross-Coupling Reactions

The chloromethyl group facilitates coupling reactions:

-

Suzuki coupling : Bromide derivatives (e.g., 91 ) react with arylboronic acids (Pd catalysis) to form biaryl furans (e.g., 92 , Scheme 10) .

-

Horner-Emmons olefination : After Arbuzov reaction with aldehydes, the compound forms (E)-styryl derivatives (e.g., 2,4-bis((E)-styryl)quinoline-3-carboxylates) .

Catalytic Transformations

-

Oxidation : Hypochlorite reagents (e.g., t-BuOCl) oxidize furfurals to acid chlorides .

-

Friedel-Crafts acylation : AlCl₃ in benzene promotes ketone formation from acyl chlorides (e.g., furan-2,5-diylbis(phenylmethanone)) .

Synthetic Optimization

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Intermediate for Novel Compounds

Ethyl 2-(chloromethyl)furan-3-carboxylate serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the one-pot synthesis of methylenedioxy-bearing quinoline derivatives. In this process, the compound reacts with substituted salicylaldehydes to yield derivatives with promising biological activities, achieving yields between 52% and 82% .

1.2. Esterification Reactions

The chloromethyl group in this compound is reactive towards nucleophilic substitution, making it suitable for esterification reactions. Recent studies have demonstrated the successful esterification of this compound with various alcohols to produce esters that can serve as renewable chemical intermediates and potential bioactive molecules . The reactivity patterns observed indicate that the chloromethyl group can be selectively substituted under mild conditions, enhancing the compound's utility in synthetic chemistry.

Analytical Applications

2.1. Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study highlighted its separation on a Newcrom R1 HPLC column, where it was subjected to reverse phase conditions using acetonitrile and water as mobile phases. This method is scalable and suitable for isolating impurities during preparative separations, which is crucial for pharmacokinetic studies .

Pharmacological Applications

3.1. Drug Development

The derivatives synthesized from this compound have shown potential in drug development due to their biological activities. For example, compounds derived from this intermediate have been investigated for their anti-inflammatory and anticancer properties. Their synthesis often involves complex reaction pathways that leverage the unique reactivity of the chloromethyl group .

Material Science Applications

4.1. Renewable Chemical Intermediates

The compound has garnered attention for its potential applications in creating sustainable materials. This compound and its derivatives can be used to synthesize bio-based polymers and fuels, contributing to the development of environmentally friendly materials . The ability to produce furan-based polymers from renewable resources positions this compound as a critical player in green chemistry initiatives.

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 2-(chloromethyl)-3-furoate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. The furan ring and ester group also contribute to its chemical behavior, enabling it to undergo oxidation and reduction reactions.

Comparación Con Compuestos Similares

ethyl 2-(chloromethyl)furan-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(bromomethyl)-3-furoate: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.

Methyl 2-(chloromethyl)-3-furoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

Ethyl 2-(hydroxymethyl)-3-furoate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, resulting in different reactivity and applications.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.

Actividad Biológica

Ethyl 2-(chloromethyl)furan-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by various research findings, data tables, and case studies.

This compound is an ester derivative of furan and has a chloromethyl group that enhances its reactivity. The synthesis of this compound typically involves the reaction of furan derivatives with chloromethylation agents, which can be achieved through various methods including Friedel-Crafts reactions and nucleophilic substitutions.

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, a study assessed the cytotoxic effects of similar furan derivatives on various human cancer cell lines using the MTT assay, which measures cell viability. The results showed that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics like cisplatin.

Table 1: Antitumor Activity of Furan Derivatives

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Antifungal Activity

In addition to antitumor effects, this compound has shown promising antifungal activity. A related study demonstrated that compounds with similar structures inhibited the growth of Candida albicans effectively, suggesting a potential application in treating fungal infections.

Case Study: Antifungal Activity

A series of furan derivatives were tested against Candida albicans, revealing that the presence of the chloromethyl group significantly enhanced antifungal activity compared to unsubstituted analogs. The mechanism was hypothesized to involve inhibition of prolyl-tRNA synthetase, crucial for fungal protein synthesis.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The chloromethyl group may facilitate nucleophilic attack by biological molecules, leading to the formation of reactive intermediates that can disrupt cellular functions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications on the furan ring and the presence of halogen substituents significantly influence biological activity. For example, the introduction of methoxy or other electron-donating groups on the aromatic ring enhances cytotoxicity against cancer cells.

Table 2: Structure-Activity Relationship Insights

| Substituent | Activity Level (A549) | Notes |

|---|---|---|

| Chloromethyl | High | Enhances reactivity |

| Methoxy | Moderate | Improves solubility |

| No substituent | Low | Reduced interaction |

Propiedades

IUPAC Name |

ethyl 2-(chloromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-2-11-8(10)6-3-4-12-7(6)5-9/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJRTMAWUADGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201068 | |

| Record name | Ethyl 2-(chloromethyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53020-09-0 | |

| Record name | 3-Furancarboxylic acid, 2-(chloromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53020-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(chloromethyl)-3-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053020090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(chloromethyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(chloromethyl)-3-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-(CHLOROMETHYL)-3-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6F13OGM8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.